molecular formula C15H10F4O2 B7960863 5-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester

5-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester

Cat. No.: B7960863
M. Wt: 298.23 g/mol
InChI Key: CADGKWQYGOGDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position and a trifluoromethyl group at the 4’-position of the biphenyl structure, along with a carboxylic acid methyl ester group at the 3-position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 5-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, hydrocarbons

    Substitution: Substituted biphenyl derivatives

Mechanism of Action

The mechanism of action of 5-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester
  • 5-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester
  • 5-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid ethyl ester

Uniqueness

5-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-fluoro-5-[4-(trifluoromethyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-21-14(20)11-6-10(7-13(16)8-11)9-2-4-12(5-3-9)15(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADGKWQYGOGDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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